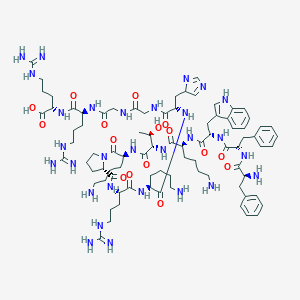

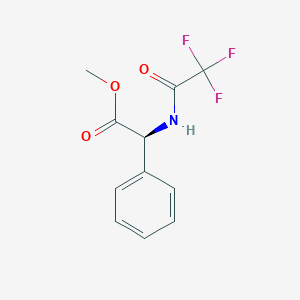

Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate” is a complex organic compound. It likely contains a methyl group (CH3), a phenyl group (C6H5), a trifluoroacetamido group (CF3CONH2), and an acetate group (CH3COO). The “(2S)” notation suggests that it’s a chiral molecule, meaning it has a non-superimposable mirror image .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoroacetamido group and the attachment of the phenyl and acetate groups. One possible method could involve the use of 2,2,2-Trifluoroacetamide , which is used in the synthesis of primary amines .Wissenschaftliche Forschungsanwendungen

Electrochemical Fluorination Techniques

Research by Dmowski and Kozłowski (1997) explored the electrochemical fluorination of methyl cinnamates, leading to diastereoisomeric mixtures of fluorinated compounds, including 2,3-difluoro-3-phenylpropionates and fluoroacetamides, with significant chemical yields. This study highlights the influence of substituents on the chemo- and regioselectivity of fluorination, demonstrating the potential for precise modifications in organic synthesis processes (Dmowski & Kozłowski, 1997).

Synthesis and Characterization of Hybrid Materials

Zhao et al. (2016) introduced a novel method for preparing graphene oxide/rare-earth complex hybrid luminescent materials, utilizing ligands such as 2-Thenoyltrifluoroacetone for Eu3+ ions. The study underscores the materials' good solubility, long luminescent lifetime, and high fluorescence quantum yield, marking significant advancements in the development of materials for potential applications in medicine and as biological markers (Zhao et al., 2016).

Advanced Organic Synthesis Methods

Ebner, Tambar, and Stoltz (2009) discovered a novel Pd(OAc)2-catalyzed methylation reaction by dicumyl peroxide via aryl C−H bond activation. This methodology allows for diverse applications in the synthesis of complex organic molecules, indicating the potential for Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate in facilitating innovative synthetic routes (Ebner, Tambar, & Stoltz, 2009).

Mechanistic Insights into Organic Reactions

A study on the Pummerer reaction intermediate by Tamura et al. (1981) demonstrates the intricate mechanisms involved in cationic olefin cyclization, providing a deeper understanding of the reactions' pathways and potential applications in synthetic organic chemistry (Tamura et al., 1981).

Eigenschaften

IUPAC Name |

methyl (2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-18-9(16)8(7-5-3-2-4-6-7)15-10(17)11(12,13)14/h2-6,8H,1H3,(H,15,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPZHEHQDFPRST-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628458 |

Source

|

| Record name | Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145513-97-9 |

Source

|

| Record name | Methyl (αS)-α-[(2,2,2-trifluoroacetyl)amino]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145513-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)

![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)